8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane 8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1798-70-5
VCID: VC0238868
InChI: InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+
SMILES: CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol

8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1798-70-5

Main Products

VCID: VC0238868

Molecular Formula: C20H26N2O

Molecular Weight: 310.4 g/mol

8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane - 1798-70-5

CAS No. 1798-70-5
Product Name 8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
IUPAC Name 1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+
Standard InChIKey SWIUQMCZUSABHL-RIALUSDFSA-N
Isomeric SMILES CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3
Synonyms 8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6436937
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator